molecular formula C20H21N5O6 B11935350 [3H]pemetrexed

[3H]pemetrexed

Cat. No.: B11935350
M. Wt: 427.4 g/mol
InChI Key: WBXPDJSOTKVWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3H]pemetrexed is a radiolabeled form of pemetrexed, a multi-targeted antifolate cytotoxic agent. Pemetrexed is primarily used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. It works by disrupting folate-dependent metabolic processes essential for cell replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pemetrexed involves several steps. One method starts with the condensation of ethyl cyanoacetate with 2-bromoacetaldehyde diethylacetal, followed by cyclization with guanidine and sodium ethoxide to form a pyrimidinone intermediate. This intermediate undergoes further reactions, including acylation, iodination, and condensation with N-(4-ethynylbenzoyl)-L-glutamic acid dimethyl ester, to yield the final product .

Industrial Production Methods

Industrial production of pemetrexed typically involves optimizing the synthetic route for higher yield and purity. This includes steps like saponification, hydrogenation, and crystallization under controlled conditions to ensure the stability and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Pemetrexed undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of pemetrexed include:

  • Ethyl cyanoacetate
  • 2-bromoacetaldehyde diethylacetal
  • Guanidine
  • Sodium ethoxide
  • N-iodosuccinimide
  • Tetrakis(triphenylphosphine)palladium
  • CuI .

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield pemetrexed .

Scientific Research Applications

Pemetrexed has a wide range of scientific research applications:

Mechanism of Action

Pemetrexed exerts its effects by inhibiting several key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. This disruption of folate-dependent processes inhibits DNA synthesis and cell replication, leading to the death of rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pemetrexed is unique in its multi-targeted approach, inhibiting multiple enzymes involved in folate metabolism. This broad-spectrum activity makes it effective against a variety of cancer types, including those resistant to other antifolate drugs .

Properties

IUPAC Name

2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXPDJSOTKVWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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